5-(2,5-二氯苯基)呋喃-2-甲酰氯

描述

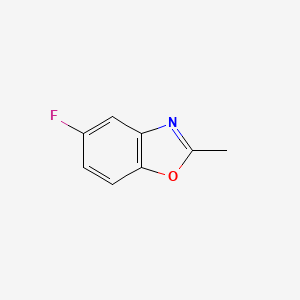

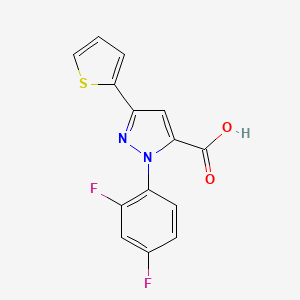

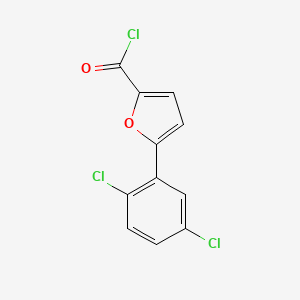

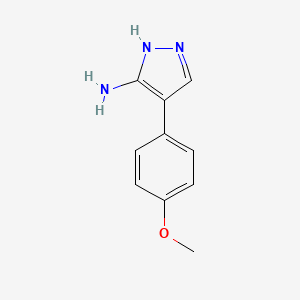

The compound 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is a derivative of furan, which is a heterocyclic organic compound. The furan ring is substituted with a dichlorophenyl group and a carbonyl chloride moiety. This structure suggests that the compound could serve as an intermediate in the synthesis of various organic molecules, potentially including pharmaceuticals, agrochemicals, and polymers.

Synthesis Analysis

The synthesis of related furan derivatives has been explored in several studies. For instance, acid chloride derivatives of furan compounds can be produced from precursor aldehydes such as 5-(chloromethyl)furfural (CMF) by treatment with tert-butyl hypochlorite, which is derived from commercial bleach and tert-butanol . Additionally, multi-component synthesis methods have been developed to create highly functionalized bifurans and thiophenyl furans using furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates . These methods could potentially be adapted for the synthesis of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride by incorporating the appropriate dichlorophenyl substituents.

Molecular Structure Analysis

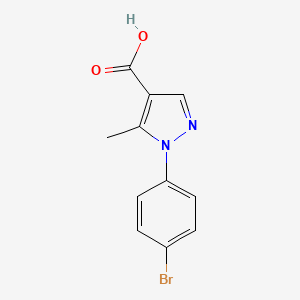

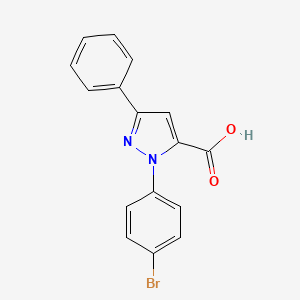

The molecular structure of furan derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For example, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows that the furan and benzene rings can be inclined at specific angles, and the exocyclic bond angles at the furan atoms can differ significantly due to hybridization effects . These structural details are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. The study of regiochemical trends during the synthesis of furan and 5-(p-chlorophenyl)furan containing spiropyrrolidines through 1,3-dipolar cycloaddition reactions reveals the influence of electron-deficient substituents on the regiochemistry of the cycloaddition formed . Similarly, 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride could participate in various cycloaddition reactions, given the presence of electron-withdrawing chloro substituents that may affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the synthesis and bioactivity of amide and hydrazide derivatives of N-(5-(2-chlorophenyl)furan-2-formyl) glycine indicate that these compounds exhibit inhibition activity against K562 cells in vitro, suggesting potential biological relevance . The presence of the dichlorophenyl group in 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride could similarly impact its physical properties, such as solubility and boiling point, as well as its chemical reactivity and potential bioactivity.

科学研究应用

医药研究

5-(2,5-二氯苯基)呋喃-2-甲酰氯 的结构表明其在医药研究领域具有潜在用途,特别是在合成新型候选药物方面。 含有类似呋喃环和氯苯基的化合物已被探索用于抗菌活性 。该化合物可以作为开发新型药物的中间体。

材料科学

呋喃衍生物被认为可用于生物基聚合物的生产 。二氯苯基可以赋予额外的特性,如增加刚性或热稳定性,使其在创造具有增强特性的新材料方面具有价值。

食品科学

鉴于相关的呋喃化合物已被评估用于食品接触材料的安全性 ,该化合物也可以在经过彻底的安全性评估后,评估其在包装或作为食品添加剂的潜在用途。

能源行业

呋喃衍生物正在被探索作为生物燃料成分的一部分 。二氯苯基可能有助于含有呋喃成分的生物燃料配方的稳定性或能量含量。

安全和危害

The compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

作用机制

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known that this compound is a derivative of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA), which are produced by treating the precursor aldehydes with tert-butyl hypochlorite . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

It is known that this compound is a useful intermediate for the production of furoate ester biofuels and polymers of fdca , indicating that it may play a role in these biochemical pathways.

Result of Action

It is known that this compound is a useful intermediate for the production of furoate ester biofuels and polymers of fdca , suggesting that it may have a significant impact on these processes at the molecular and cellular level.

属性

IUPAC Name |

5-(2,5-dichlorophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl3O2/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRRSYCAENNRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)